7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
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Description
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H23FN4O2S and its molecular weight is 426.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin, while most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
CAS No. |
403728-29-0 |
---|---|
Molecular Formula |
C22H23FN4O2S |
Molecular Weight |
426.51 |
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30) |
InChI Key |
KPBLBYVXMAFSRE-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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